![molecular formula C19H22N2O2S B5748117 N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5748117.png)
N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, commonly known as DMT, is a synthetic chemical compound that belongs to the class of piperidine derivatives. It is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell death pathways. DMT has been extensively studied for its potential applications in cancer therapy and neuroprotection.
Mechanism of Action
DMT is a potent and selective inhibitor of N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, which is involved in DNA repair and cell death pathways. N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition leads to the accumulation of DNA damage and the activation of cell death pathways, which can be exploited for cancer therapy. In addition, N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition can reduce inflammation and oxidative stress, which are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
DMT has been shown to have a number of biochemical and physiological effects, including inhibition of N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide activity, induction of DNA damage, activation of cell death pathways, reduction of inflammation and oxidative stress, and neuroprotection. DMT has also been shown to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
DMT has several advantages for lab experiments, including its potency and selectivity for N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibition, its ability to enhance the efficacy of chemotherapy and radiation therapy, and its neuroprotective effects. However, DMT also has some limitations, including its potential toxicity and the need for further optimization of its synthesis and delivery methods.
Future Directions
There are several future directions for DMT research, including the development of more potent and selective N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide inhibitors, the optimization of DMT synthesis and delivery methods, the investigation of DMT's potential applications in other diseases, such as inflammation and autoimmune disorders, and the exploration of combination therapies with DMT and other drugs. Additionally, the use of DMT in clinical trials for cancer therapy and neuroprotection should be further explored.
Synthesis Methods
DMT can be synthesized by the reaction of 2,5-dimethylphenylhydrazine with 2-thiophenecarboxylic acid chloride, followed by cyclization with piperidine-4-carboxylic acid. The resulting product is then purified by recrystallization. The synthesis of DMT has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
DMT has been extensively studied for its potential applications in cancer therapy and neuroprotection. In cancer therapy, DMT has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting N-(2,5-dimethylphenyl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, which leads to increased DNA damage and cell death in cancer cells. DMT has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury by reducing inflammation and oxidative stress.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13-5-6-14(2)16(12-13)20-18(22)15-7-9-21(10-8-15)19(23)17-4-3-11-24-17/h3-6,11-12,15H,7-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZZHGLSDGDEDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49727193 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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